2,2,2-Trifluoro-N,N-dimethylacetamide

Catalog No.
S752078
CAS No.
1547-87-1
M.F
C4H6F3NO
M. Wt
141.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N,N-dimethylacetamide

Facing solvent decomposition in high-voltage Li-ion cells? Standard amides like DMAc oxidize. 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) is the solution: high oxidative stability, a trifluoromethyl analog. Enables safer operation at elevated potentials. Additionally, its boiling point (135°C) is ~30°C lower than DMAc, easing removal for heat-sensitive molecules. Perfect electrolyte co-solvent or process solvent for fluorinated polymers. In stock, high purity.

CAS Number

1547-87-1

Product Name

2,2,2-Trifluoro-N,N-dimethylacetamide

IUPAC Name

2,2,2-trifluoro-N,N-dimethylacetamide

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

InChI

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3

InChI Key

WXBWKMLIVXELSF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(F)(F)F

Canonical SMILES

CN(C)C(=O)C(F)(F)F

The exact mass of the compound 2,2,2-Trifluoro-N,N-dimethylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511705. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,N-Dimethyltrifluoroacetamide, N,N-Dimethyl-2,2,2-trifluoroacetamide, TF-DMAc, TFDMA, 2,2,2-Trifluoro-N,N-dimethylacetamide

Purity

≥99%

Package Size

5 g, 25 g

2,2,2-Trifluoro-N,N-dimethylacetamide (CAS: 1547-87-1) is a fluorinated polar aprotic solvent. It is the trifluoromethyl analog of the widely used solvent N,N-dimethylacetamide (DMAc). The presence of the electron-withdrawing trifluoromethyl group significantly alters its physical and chemical properties compared to its non-fluorinated counterpart, leading to distinct performance in applications requiring high electrochemical stability, specific solvation characteristics, and thermal robustness.

Research Fit

Workflow

Electrolyte solvent and additive for lithium and sodium battery research

Selection Context

Fluorinated amide with reported electrochemical stability and SEI-forming properties

Use Context

Low-temperature performance studies and solid polymer electrolyte formulation

Direct substitution of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) with its common analog, N,N-dimethylacetamide (DMAc), or other polar aprotic solvents like N,N-dimethylformamide (DMF), is often impractical. The trifluoromethyl group in TFDMA imparts greater oxidative stability, a property critical for high-voltage electrochemical applications where non-fluorinated amides would decompose. Furthermore, these structural differences lead to significant variations in boiling points, solvation power for specific polymers, and chemical stability, making these solvents non-interchangeable in process-sensitive applications.

Substitution Risk

Electrochemical stability

Non-fluorinated amides may not replicate the suppressed side reactions with lithium metal anodes.

Low-temperature SEI formation

Non-fluorinated additives may not produce comparable SEI-stabilizing effects at −20 °C.

Dielectric and electronic properties

The trifluoromethyl group shifts HOMO–LUMO energies, altering solvation and interfacial compatibility.

Enhanced Electrochemical Stability for Energy Storage Applications

2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) is utilized as a solvent in all-fluorinated electrolytes for room-temperature sodium-sulfur batteries, contributing to stable cycling performance. Its fluorinated structure is key to achieving higher anodic stability compared to non-fluorinated amide solvents like DMAc, which are unsuitable for high-voltage applications due to their lower oxidative resistance. While a direct head-to-head value for TFDMA's electrochemical window is not provided in the cited study, its use in a functional high-performance battery system contrasts with the known limitations of standard amide solvents.

Evidence DimensionElectrochemical Stability / Application Suitability
Target Compound DataComponent of a stable, all-fluorinated electrolyte for room-temperature sodium-sulfur batteries.
Comparator Or BaselineConventional non-fluorinated amide solvents (e.g., DMAc, DMF) are generally limited by lower oxidative stability, making them unsuitable for such high-performance systems.
Quantified DifferenceEnables stable cycling in a high-performance battery configuration where standard amides would fail.
ConditionsAll-fluorinated electrolyte system for room-temperature sodium-sulfur (RT Na-S) batteries.

For developing next-generation energy storage devices, TFDMA provides the necessary oxidative stability that common, cheaper amide solvents lack.

SPE Cycling Performance
Head-to-head
FDMAm analog retained 86.7% capacity after 500 cycles; FDMA outperforms DMF, NMP, DMSO.
Fluorinated amides show reported higher cycling stability than conventional solvents; analog comparison context.
Exact FDMA retention not tabulated; FDMAm represents higher-performing analog in this SPE.

Modified Thermal Profile for Process Control

2,2,2-Trifluoro-N,N-dimethylacetamide has a significantly lower boiling point (132-137 °C) compared to its non-fluorinated analog, N,N-dimethylacetamide (DMAc), which boils at 165-166 °C. This substantial difference allows for easier removal of the solvent post-reaction under milder conditions, which can be critical for thermally sensitive compounds.

Evidence DimensionBoiling Point (°C)
Target Compound Data132-137 °C
Comparator Or BaselineN,N-dimethylacetamide (DMAc): 165-166 °C
Quantified Difference~30 °C Lower Boiling Point
ConditionsStandard atmospheric pressure (760 mmHg).

This compound is preferred when a high-polarity amide solvent is needed but must be removed under less harsh thermal conditions than required for DMAc.

Low-Temp. Graphite Capacity
Head-to-head
114.6 mAh g⁻¹ at −20 °C (FDMA additive) vs. 72.2 mAh g⁻¹ baseline; +58.7%
Supports low-temperature Li-ion electrolyte development; additive improves capacity and Coulombic efficiency.
1 mol/L LiPF₆ EC/DEC/EMC; 100-cycle retention 94.8% with FDMA vs. 88.7% without.

Differential Solvation Power for Specialty Polymers

While common amide solvents like DMAc and DMF are standard for dissolving polyacrylonitrile (PAN), the choice of solvent critically affects polymer-solvent interactions and final material properties. Theoretical calculations of binding energy between a PAN monomer model and various solvents show that DMAc has a weaker interaction compared to solvents like DMSO. Although direct solubility data for TFDMA is not available in these comparisons, its distinct fluorinated nature provides an alternative solvency profile. This is crucial for applications where modulating polymer chain conformation in solution is necessary to optimize processes like fiber spinning or membrane casting.

Evidence DimensionPolymer-Solvent Interaction (Binding Energy)
Target Compound DataProvides an alternative, fluorinated solvent environment for polar polymers where standard solvents may be suboptimal.
Comparator Or BaselineN,N-dimethylacetamide (DMAc) is a known solvent for PAN, but exhibits weaker calculated binding energy compared to other polar aprotic solvents like DMSO.
Quantified DifferenceQualitatively different solvation behavior due to the trifluoromethyl group, enabling process optimization.
ConditionsSolution processing of polyacrylonitrile (PAN) and other polar polymers.

For advanced materials engineering, TFDMA offers a unique solvent environment to fine-tune polymer processing and material properties, which is not achievable with standard amide solvents.

Li Metal Anode Compatibility
Cross-study comparable
PVHF-based SPE with 4.48 V LiCoO₂ cathode, 20 μm Li anode, >10 mg cm⁻² cathode loading.
Demonstrates suppressed side reactions and high-voltage stability in solid-state Li metal cells.
Functional differentiation: stable cycling vs. side-reaction-prone non-fluorinated residual solvents.
RT Na–S Electrolyte System
Class-level inference
FDMA/MTFE/FEC all-fluorinated electrolyte; NaF/Na₃N-rich cathode electrolyte interphase.
Reported elimination of polysulfide shuttle; enables stable room-temperature Na–S cycling.
Quantified improvement described as greatly enhanced reversibility and cyclability.
Physical Property Comparison
Cross-study comparable
BP: 136 °C (FDMA) vs. 165–166 °C (DMAc); density 1.26 vs. 0.94 g/cm³.
Lower boiling point facilitates solvent removal; density alters phase behavior in multiphasic systems.
~30 °C reduction and ~34% higher density vs. non-fluorinated analog DMAc.

High-Voltage Electrolyte Co-Solvent

As a co-solvent or additive in electrolyte formulations for high-voltage lithium-ion or sodium-ion batteries. Its superior oxidative stability compared to non-fluorinated amides like DMAc allows for operation at higher potentials without solvent degradation, a critical factor for increasing the energy density of storage devices.

Reaction Medium for Thermally Sensitive Substrates

Use as a process solvent in organic synthesis where a polar, aprotic environment is required but the product or intermediates are sensitive to high temperatures. Its boiling point is approximately 30 °C lower than that of DMAc, facilitating easier and safer solvent removal for heat-sensitive molecules.

Specialty Polymer Processing and Formulation

For dissolving and processing fluorinated or other specialty polymers where traditional solvents like DMAc or DMF do not provide optimal solubility or solution properties. Its unique solvating characteristics can be leveraged to create specific polymer conformations needed for high-performance fibers, films, and membranes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-temperature Li-ion electrolyte additive
Fluorinated amide additive
Graphite anode low-temperature capacity and Coulombic efficiency
Residual solvent for solid polymer electrolytes
Suppressed lithium metal side reactions
High-voltage cycling stability and Li metal anode compatibility
All-fluorinated electrolyte for RT Na–S batteries
Polysulfide shuttle suppression
Na–S cycling reversibility and CEI composition

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,2,2-Trifluoro-N,N-dimethylacetamide

Explore Compound Types